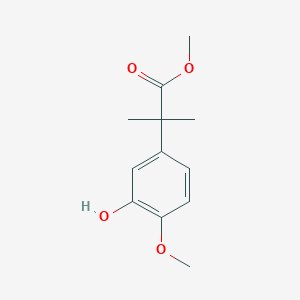
Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C12H16O4 It is a derivative of phenylpropanoic acid and is characterized by the presence of a methoxy group and a hydroxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate typically involves the esterification of 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanal.
Reduction: Formation of 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring play a crucial role in its biological activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxy-4-methoxyphenyl) ethyl-1-O-β-D-(4-O-feruloyl) glucopyranoside
- Homovanillic acid
- Phenylacetic acids
Uniqueness
Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications.
Biological Activity
Methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate, a compound with significant biological potential, has garnered attention in recent research for its various pharmacological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as an ester derived from 3-hydroxy-4-methoxyphenol. Its molecular formula is C12H16O4, and it has a molecular weight of approximately 224.25 g/mol. The compound features a propanoate group that is esterified to a phenolic structure, which is crucial for its biological activities.
Antiproliferative and Apoptotic Effects
Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.69 μM against HeLa cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Additionally, the compound has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and microtubule destabilization . This suggests its potential as an anticancer agent, particularly in the development of new therapeutic strategies.
Inhibition of Histone Deacetylases (HDACs)
This compound and its analogs have been identified as potent HDAC inhibitors . HDACs play a critical role in regulating gene expression by modifying histones, and their inhibition can lead to reactivation of tumor suppressor genes. In vitro studies revealed that several synthesized derivatives exhibited significant HDAC inhibitory activity, which correlates with their antiproliferative effects .
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Mechanistic Insights
Synthesis Methods
The synthesis of this compound typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. Alternative synthetic routes may include:
- Aldol-type reactions using carbonyl compounds and α,β-unsaturated esters .
- Hydrazinolysis followed by esterification to modify the structure further for enhanced biological activity .
Summary Table of Biological Activity
| Activity | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 0.69 | Induction of apoptosis |
| HDAC Inhibition | HCT-116 | 0.12 | Repression of oncogenes |
| Cytotoxicity | Various Tumor Lines | Varies | Microtubule destabilization |
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H16O4/c1-12(2,11(14)16-4)8-5-6-10(15-3)9(13)7-8/h5-7,13H,1-4H3 |
InChI Key |
OTWBFFDPBZVWAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















